(1-Imino-1-oxo-thietan-3-yl)methanamine
Description
(1-Imino-1-oxo-thietan-3-yl)methanamine is a sulfur-containing heterocyclic compound characterized by a four-membered thietane ring substituted with an imino-oxo group and a primary amine (-CH2NH2) at the 3-position. The thietane ring introduces significant ring strain, while the imino-oxo moiety contributes to unique electronic properties.
Properties
Molecular Formula |
C4H10N2OS |
|---|---|
Molecular Weight |
134.20 g/mol |
IUPAC Name |
(1-imino-1-oxothietan-3-yl)methanamine |
InChI |
InChI=1S/C4H10N2OS/c5-1-4-2-8(6,7)3-4/h4,6H,1-3,5H2 |
InChI Key |
NLSKRAOQFIQKGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=N)=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Imino-1-oxo-thietan-3-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate as a starting material . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the thietane ring.
Industrial Production Methods
Industrial production methods for (1-Imino-1-oxo-thietan-3-yl)methanamine are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Imino-1-oxo-thietan-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thietane derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thietane derivatives.
Scientific Research Applications
(1-Imino-1-oxo-thietan-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Imino-1-oxo-thietan-3-yl)methanamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction is facilitated by the reactive nature of the thietane ring, which can undergo ring-opening reactions to form stable adducts with target molecules .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares (1-Imino-1-oxo-thietan-3-yl)methanamine with two structurally related compounds: Tryptamine () and 1-(2-Thienyl)-1-aminoethane ().
Reactivity and Stability
- Thietane Derivatives: High ring strain increases reactivity, favoring ring-opening reactions. The imino-oxo group may stabilize intermediates in synthetic pathways.
- Tryptamine : The indole ring is prone to electrophilic substitution, limiting stability under acidic conditions.
- Thiophene Derivatives : Aromaticity confers resistance to oxidation but allows for functionalization at the α-positions.
Research Findings and Implications
Virtual Screening Considerations
Structural similarity metrics (e.g., Tanimoto coefficient) may group these compounds differently based on functional groups versus core heterocycles . For example:
- Functional Group Similarity : The primary amine group links all three compounds, suggesting overlapping receptor targets.
Metabolic and Pharmacokinetic Insights
- Tryptamine: Rapid metabolism via monoamine oxidase (MAO) limits bioavailability.
- Thietane Derivatives: Ring strain may accelerate metabolic degradation, but the imino-oxo group could introduce MAO resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
